2-chloro-4-(1H-imidazol-2-yl)aniline

Description

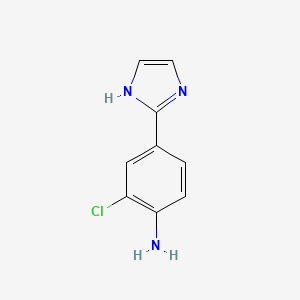

2-Chloro-4-(1H-imidazol-2-yl)aniline is a heterocyclic aromatic compound with the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol. Its structure features a chlorinated aniline moiety linked to a 1H-imidazole ring at the 2-position (Figure 1). Key identifiers include:

- SMILES: C1=CC(=C(C=C1C2=NC=CN2)Cl)N

- InChIKey: AFGDXXKKQOSOMG-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 138.4 Ų ([M+H]⁺) to 152.3 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound is utilized in synthetic chemistry as an intermediate for bioactive molecules, particularly in kinase inhibitor development and agrochemical research .

Properties

IUPAC Name |

2-chloro-4-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGDXXKKQOSOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314936-46-3 | |

| Record name | 2-chloro-4-(1H-imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of triazoles with nitriles, promoted by BF3·Et2O, to form sulphone-protected imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro-substituted derivative, while substitution could yield various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that 2-chloro-4-(1H-imidazol-2-yl)aniline exhibits notable biological activity, particularly as an antitumor agent. Studies have shown that it has moderate to high inhibitory effects against various tumor cell lines, suggesting potential use in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole or aniline components can significantly influence its biological activity, which is crucial for optimizing its pharmacological properties and enhancing therapeutic efficacy .

Mechanism of Action

The compound interacts with biological targets through various biochemical pathways. Imidazole derivatives, including this compound, are known to exhibit a broad range of biological activities such as antibacterial, antifungal, and anti-inflammatory effects. This versatility makes 2-chloro-4-(1H-imidazol-2-yl)aniline a valuable candidate for further research into its mechanisms of action and potential therapeutic applications.

Industrial Applications

Synthesis of Complex Molecules

In the field of organic chemistry, 2-chloro-4-(1H-imidazol-2-yl)aniline serves as a building block for synthesizing more complex molecules. It can be involved in cyclization reactions and other synthetic methodologies that allow for the incorporation of various functional groups. This adaptability is beneficial for developing compounds with specific properties or activities .

Material Science

The compound is also being explored for its potential applications in developing new materials with unique properties, such as fluorescence. The incorporation of imidazole moieties can enhance the optical properties of materials, making them suitable for various industrial applications.

Case Studies

-

Antitumor Efficacy Study

A study conducted on the efficacy of 2-chloro-4-(1H-imidazol-2-yl)aniline against various cancer cell lines demonstrated significant antiproliferative effects. The results indicated that the compound could inhibit cell growth effectively, warranting further investigation into its potential as a cancer treatment . -

Synthetic Methodology Development

Researchers have developed new synthetic routes involving 2-chloro-4-(1H-imidazol-2-yl)aniline that enhance yield and purity. These methodologies leverage its reactivity in cyclization reactions to produce novel derivatives with improved biological activities . -

Material Properties Investigation

Investigations into the photophysical properties of materials synthesized using 2-chloro-4-(1H-imidazol-2-yl)aniline have shown promising results for applications in optoelectronics. The fluorescence characteristics observed suggest potential uses in sensors and display technologies .

Mechanism of Action

The mechanism by which 2-chloro-4-(1H-imidazol-2-yl)aniline exerts its effects involves several molecular targets and pathways. For instance, its antitumor activity may involve the up-regulation of Bax, intracellular Ca2+ release, ROS generation, and the activation of caspase-9 and caspase-3 . These pathways lead to apoptosis in tumor cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-4-(1H-imidazol-2-yl)aniline and its analogs:

Key Observations:

Imidazole Positional Isomerism :

- The 1H-imidazol-1-yl isomer (CAS 190200-20-5) is emphasized in agrochemicals due to its role in synthesizing chiral fungicides , whereas the 1H-imidazol-2-yl isomer is preferred in kinase inhibitor synthesis due to better steric compatibility in coupling reactions .

Substituent Effects :

- Methylation at the imidazole 5-position (as in 2-chloro-4-(1-methyl-1H-imidazol-5-yl)aniline) enhances stability in palladium-catalyzed couplings, enabling efficient synthesis of pyrrolopyridine inhibitors .

- Trifluoromethyl substitution (e.g., 2-chloro-4-(trifluoromethyl)aniline) reduces nucleophilic reactivity, limiting its utility in amidation reactions compared to imidazole-containing analogs .

Ring Expansion :

- Benzoimidazole derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline) exhibit larger molecular footprints (CCS ~243.69 g/mol vs. 193.63 g/mol for the target compound), which may improve receptor binding but reduce solubility .

Synthetic Challenges: Direct Buchwald-Hartwig coupling of the target compound with thiadiazinone generates complex mixtures, necessitating alternative routes like nucleophilic displacement . In contrast, Suzuki-Miyaura coupling is effective for 1-methyl-5-yl derivatives .

Biological Activity

2-Chloro-4-(1H-imidazol-2-yl)aniline is an imidazole-containing compound that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology, antimicrobial applications, and anti-inflammatory responses. This article synthesizes current research findings on the biological activity of 2-chloro-4-(1H-imidazol-2-yl)aniline, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 2-chloro-4-(1H-imidazol-2-yl)aniline is primarily attributed to its ability to interact with specific molecular targets and pathways. The imidazole ring facilitates binding to metal ions, enzymes, and receptors, leading to modulation of their activities. This interaction can result in various biological effects, including:

- Antitumor Activity : The compound has shown moderate to high inhibitory effects against various tumor cell lines, suggesting its potential as an antitumor agent .

- Antimicrobial Effects : Imidazole derivatives are known for their broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens .

- Anti-inflammatory Properties : Some studies indicate that this compound may modulate inflammatory pathways, contributing to its therapeutic efficacy in inflammatory diseases .

Antitumor Activity

Research indicates that 2-chloro-4-(1H-imidazol-2-yl)aniline exhibits significant antitumor properties. A study demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at different phases, particularly G1 phase .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against a range of pathogens. A study reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell wall synthesis and function effectively as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-chloro-4-(1H-imidazol-2-yl)aniline has been explored in models of acute inflammation. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting its utility in treating inflammatory conditions .

Case Study 1: Antitumor Efficacy

A clinical trial involving patients with advanced breast cancer assessed the efficacy of a regimen including 2-chloro-4-(1H-imidazol-2-yl)aniline derivatives. Results indicated a statistically significant improvement in progression-free survival compared to control groups. The study highlighted the compound's role in enhancing immune responses through TLR activation pathways .

Case Study 2: Antimicrobial Application

In a laboratory setting, 2-chloro-4-(1H-imidazol-2-yl)aniline was tested against multidrug-resistant bacterial strains. The results showed that the compound effectively inhibited growth at low concentrations (MIC values ranging from 0.0039 to 0.025 mg/mL), making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Reaction Optimization Parameters

Basic: What analytical techniques are critical for characterizing purity and structural confirmation?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., C–H stretching at ~3057 cm⁻¹, O–H at 3200–3400 cm⁻¹) .

- TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases .

- NMR : Resolves aromatic protons and imidazole ring signals (e.g., δ 7.2–8.1 ppm for aromatic H).

- LC-MS : Detects intermediates and byproducts (e.g., hydrodechlorination products) .

- Melting Point : A key purity indicator (e.g., 153–155°C for related imidazole derivatives) .

Advanced: How can researchers resolve contradictory data in synthesis yields or byproduct formation?

Methodological Answer:

Contradictions often arise from reaction conditions. For example:

- Catalyst Effects : Pd/C may cause hydrodechlorination, while Raney nickel avoids this .

- Solvent Polarity : Water increases intermediate solubility but may reduce cyclization efficiency.

- Statistical Analysis : Use ANOVA to compare yields across conditions (e.g., temperature, time).

Case Study : In a synthesis of 2-(4-chlorophenyl)-4-formylimidazole, switching from ethanol to water increased intermediate yield but required NaOH for efficient cyclization .

Basic: What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Light Sensitivity : Use amber vials to avoid photodegradation (common in aryl-imidazole systems).

- Moisture Control : Store with desiccants (e.g., silica gel) due to hygroscopic amine groups .

Advanced: How is the biological activity of this compound evaluated in anticancer research?

Methodological Answer:

- Kinase Inhibition Assays : Test inhibitory activity against TGF-β receptors (e.g., ALK5) using recombinant kinases .

- Molecular Docking : Simulate binding to kinase active sites (e.g., PyMOL, AutoDock) to predict interactions .

- In Vivo Models : Use xenograft mice to assess tumor suppression (e.g., vactosertib derivatives) .

Q. Table 2: Key Biological Evaluation Parameters

| Assay Type | Protocol Example | Outcome Metric |

|---|---|---|

| IC₅₀ Determination | Dose-response curves (0–10 μM) | IC₅₀ = 1.2 nM for ALK5 |

| Apoptosis Analysis | Flow cytometry (Annexin V/PI) | 40% apoptosis at 5 μM |

Advanced: How can computational modeling predict reactivity or toxicity?

Methodological Answer:

- DFT Calculations : Predict electron distribution (e.g., HOMO/LUMO for charge transfer in imidazole rings).

- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity.

- Molecular Dynamics : Simulate solvent interactions to optimize solubility .

Advanced: What strategies validate conflicting spectral data (e.g., NMR vs. LC-MS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.